(E)-3-o-Tolyl-acrylic acid ethyl ester

Description

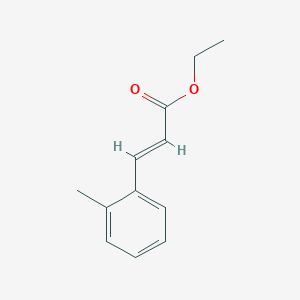

(E)-3-o-Tolyl-acrylic acid ethyl ester is an α,β-unsaturated ester characterized by an ethyl ester group attached to an acrylic acid backbone and an ortho-tolyl (o-Tolyl) substituent at the β-position. The (E)-configuration denotes the trans arrangement of the substituents around the double bond, which influences its physicochemical properties, reactivity, and applications.

Properties

IUPAC Name |

ethyl (E)-3-(2-methylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-14-12(13)9-8-11-7-5-4-6-10(11)2/h4-9H,3H2,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVNCRMEGJFCPL-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-3-o-Tolyl-acrylic acid ethyl ester can be synthesized through the esterification of (E)-3-o-Tolyl-acrylic acid with ethanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction can be represented as follows:

(E)-3-o-Tolyl-acrylic acid+EthanolCatalyst(E)-3-o-Tolyl-acrylic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can provide a more sustainable and scalable approach to esterification. Additionally, azeotropic distillation may be employed to remove water formed during the reaction, driving the equilibrium towards ester formation.

Chemical Reactions Analysis

Types of Reactions

(E)-3-o-Tolyl-acrylic acid ethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to (E)-3-o-Tolyl-acrylic acid and ethanol in the presence of a strong acid or base.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions may involve reagents such as Grignard reagents or organolithium compounds.

Major Products Formed

Hydrolysis: (E)-3-o-Tolyl-acrylic acid and ethanol.

Reduction: (E)-3-o-Tolyl-acrylic alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-o-Tolyl-acrylic acid ethyl ester has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of pharmaceutical agents, particularly those requiring ester functionalities for improved bioavailability.

Materials Science: It may be utilized in the preparation of polymeric materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-o-Tolyl-acrylic acid ethyl ester in various applications depends on its chemical reactivity. In organic synthesis, its ester group can undergo nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. In pharmaceuticals, the ester functionality can be hydrolyzed in vivo to release the active (E)-3-o-Tolyl-acrylic acid, which may interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Group Variations

Analytical and Physicochemical Properties

Key Research Findings

- Chiral Resolution : Mandelic acid ethyl ester derivatives exhibit temperature-dependent enantioselectivity in gas chromatography, suggesting that this compound’s stereochemistry could similarly influence separations .

- Reactivity Under Heat: β-Aminocrotonic acid ethyl ester undergoes cyclization to dihydrofuran derivatives at elevated temperatures, implying that this compound may also participate in thermal rearrangements .

- Analytical Signatures: Hexadecanoic acid ethyl ester is identifiable via GC/MS at m/z 284 (molecular ion), while caffeic acid ethyl ester shows distinct phenolic fragmentation patterns .

Biological Activity

(E)-3-o-Tolyl-acrylic acid ethyl ester, also known as ethyl (E)-3-(o-tolyl)acrylate, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14O2

- Molecular Weight : 194.24 g/mol

- CAS Number : 24393-48-4

The compound features an acrylic acid moiety with an ethyl ester group and an o-tolyl substituent, which contributes to its unique chemical properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Case Study 1 : A study published in Medicinal Chemistry reported that the compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 12 µM, showing promise as a lead compound for further development .

- Case Study 2 : Another research article indicated that this compound triggered apoptosis in A549 lung cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains:

- Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to cell death.

- Modulation of Cytokine Production : It alters the secretion of inflammatory mediators, reducing inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.